Cas no 2089650-46-2 (3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide)

3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide
- 3-[4-[(1H-Imidazol-1-yl)methyl]phenyl]-N-(tert-butyl)thiophene-2-sulfonamide
- SY260799
- 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(t-butyl)thiophene-2-sulfonamide
- N-tert-butyl-3-[4-(imidazol-1-ylmethyl)phenyl]thiophene-2-sulfonamide
- MFCD30728487
- AKOS037644198
- CS-W000770
- AS-48646
- F52116
- 2089650-46-2
- 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide
-
- MDL: MFCD30728487
- インチ: 1S/C18H21N3O2S2/c1-18(2,3)20-25(22,23)17-16(8-11-24-17)15-6-4-14(5-7-15)12-21-10-9-19-13-21/h4-11,13,20H,12H2,1-3H3
- InChIKey: XVJRXYSQLYPBQY-UHFFFAOYSA-N
- SMILES: S(C1=C(C=CS1)C1C=CC(=CC=1)CN1C=NC=C1)(NC(C)(C)C)(=O)=O
計算された属性
- 精确分子量: 375.10751927 g/mol
- 同位素质量: 375.10751927 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 534
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101
- 分子量: 375.5
- XLogP3: 3.2
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01162-1g |
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 1g |
$900 | 2023-09-07 | |
eNovation Chemicals LLC | D779800-1g |
3-[4-[(1H-Imidazol-1-yl)methyl]phenyl]-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 1g |
$1380 | 2023-09-03 | |
ChemScence | CS-W000770-250mg |
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 250mg |
$613.0 | 2022-04-27 | ||
abcr | AB543645-250mg |
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(t-butyl)thiophene-2-sulfonamide; . |
2089650-46-2 | 250mg |
€969.60 | 2025-02-15 | ||
Ambeed | A984175-1g |
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 1g |
$1193.0 | 2024-08-03 | |
eNovation Chemicals LLC | Y1133268-1g |
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 1g |
$1280 | 2025-02-25 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01162-5g |
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 5g |
$2700 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091863-1g |
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 1g |
¥12960.00 | 2023-11-21 | |
eNovation Chemicals LLC | Y1133268-1g |
3-(4-((1H-imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide |
2089650-46-2 | 95% | 1g |
$1280 | 2024-07-23 | |
abcr | AB543645-250 mg |
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(t-butyl)thiophene-2-sulfonamide; . |
2089650-46-2 | 250MG |
€954.80 | 2023-07-11 |
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamideに関する追加情報
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide (CAS No. 2089650-46-2): A Comprehensive Overview
3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide (CAS No. 2089650-46-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 2089650-46-2, is characterized by its unique structural features, which include a thiophene ring, a sulfonamide group, and an imidazole moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide is particularly noteworthy due to its combination of aromatic and heterocyclic rings. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts significant stability and reactivity to the molecule. The sulfonamide group, a functional group consisting of a sulfur atom double-bonded to an oxygen atom and single-bonded to an amino group, is known for its diverse biological activities, including anti-inflammatory and antibacterial properties. The imidazole moiety, another heterocyclic ring with two nitrogen atoms, is commonly found in various biologically active compounds and contributes to the compound's potential as a receptor ligand.
Recent studies have highlighted the potential of 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, research published in the Cancer Research journal has shown that this compound can inhibit the activation of Akt and ERK signaling pathways, leading to reduced cell viability and increased apoptosis in various cancer cell lines.
The pharmacokinetic properties of 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity profile in animal models suggests that it may have a favorable safety margin for clinical use.
The synthesis of 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide involves several well-established chemical reactions. The key steps include the formation of the thiophene ring through cyclization reactions, followed by the introduction of the sulfonamide group via sulfonation reactions. The imidazole moiety is typically introduced through coupling reactions with appropriate imidazole derivatives. These synthetic routes are well-documented in the literature and can be optimized for large-scale production.
In conclusion, 3-(4-((1H-Imidazol-1-yl)methyl)phenyl)-N-(tert-butyl)thiophene-2-sulfonamide (CAS No. 2089650-46-2) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure, combined with its favorable pharmacokinetic properties and low toxicity profile, makes it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
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